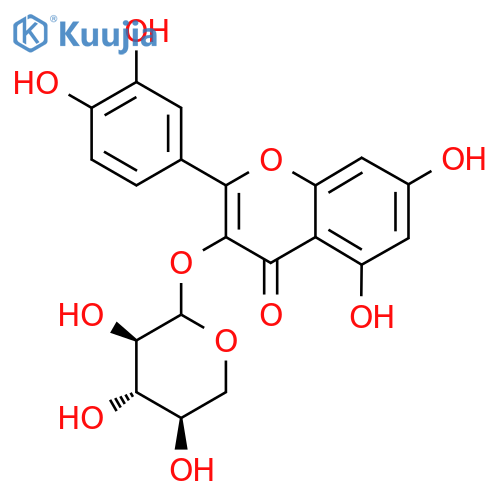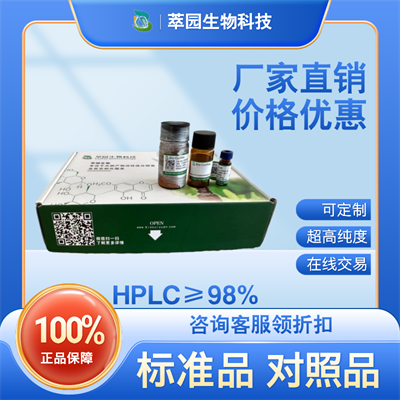Cas no 549-32-6 (Reynoutrin)

Reynoutrin structure
Reynoutrin 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(b-D-xylopyranosyloxy)-
- Quercetin 3-O-β-D-xylopyranoside
- QUERCETIN 3-O-Β-XYLOSIDE
- Quercetin-3-D-xyloside
- Reynoutrin
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl D-xylopyranoside
- Reinutrin
- Quercetin-3-O-beta-D-xylopyranoside
- Quercetin 3-O-xyloside
- [ "Quercetin 3-O-xyloside" ]
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
- Quercetin 3-O-beta-D-xylopyranoside
- Quercetin 3-O-beta-xyloside
- Quercetin 3-O-
- A-D-xylopyranoside
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
- Q27137793
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-chromen-3-yl beta-D-xylopyranoside
- AKOS032949017
- 549-32-6
- Quercetin-3-D-xyloside;Reinutrin
- Quercetin-3-D-xyloside, >=97.0% (HPLC)
- MFCD00210590
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-((3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yloxy)-4H-chromen-4-one
- DTXSID10415782
- 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one
- HY-N1354
- MS-27768
- AKOS037515182
- CHEBI:69456
- CS-0016762
- 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- CHEMBL488198
- GLXC-14516
- SCHEMBL6759025
- ACon1_001252
- MEGxp0_000184
- SCHEMBL3641504
- quercetin-3-o-xyloside
- Quercetin-3-D-xyloside pound>>Quercetin-3-O-xyloside pound>>Reinutrin;Quercetin 3-beta-D-xylopyranoside;Quercetin-3-O-beta-D-xylopyranoside
- NS00015850
- BCP29939
- BRD-A12825268-001-01-8
- acs.jmedchem.1c00409_ST.657
- FT-0775732
- BDBM513061
- FT-0775544
- A913939
- Q63398856
- 2-(3,4-DIHYDROXYPHENYL)-5,7-DIHYDROXY-3-{[(2S,3R,4S,5R)-3,4,5-TRIHYDROXYOXAN-2-YL]OXY}CHROMEN-4-ONE
- DA-57295
-
- MDL: MFCD00210590
- インチ: 1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20+/m1/s1
- InChIKey: PZZRDJXEMZMZFD-BWYUNELBSA-N
- ほほえんだ: O1C([H])([H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])O[H])O[H])=O)O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 434.084911g/mol
- ひょうめんでんか: 0
- XLogP3: 0.4
- 水素結合ドナー数: 7
- 水素結合受容体数: 11
- 回転可能化学結合数: 3
- どういたいしつりょう: 434.084911g/mol
- 単一同位体質量: 434.084911g/mol
- 水素結合トポロジー分子極性表面積: 186Ų
- 重原子数: 31
- 複雑さ: 711
- 同位体原子数: 0
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 434.3
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.86±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 201-203 ºC
- ふってん: 828.1±65.0 ℃ at 760 mmHg
- フラッシュポイント: 296.3±27.8 °C
- ようかいど: 微溶性(2.1 g/l)(25ºC)、
- じょうきあつ: 0.0±3.2 mmHg at 25°C
Reynoutrin セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 福カードFコード:10-23
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Reynoutrin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1335909-5mg |
REYNOUTRIN |
549-32-6 | 97% | 5mg |
$370 | 2023-09-04 | |
| ChemFaces | CFN90718-10mg |
Quercetin 3-O-beta-D-xylopyranoside |
549-32-6 | >=98% | 10mg |
$288 | 2023-09-19 | |
| eNovation Chemicals LLC | Y1083241-5mg |
REYNOUTRIN |
549-32-6 | 95% | 5mg |
$430 | 2022-10-18 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7781-2 mg |
Reynoutrin |
549-32-6 | 97.98% | 2mg |
¥1269.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7781-25 mg |
Reynoutrin |
549-32-6 | 97.98% | 25mg |
¥5277.00 | 2022-04-26 | |
| eNovation Chemicals LLC | Y1083241-10mg |
REYNOUTRIN |
549-32-6 | 95% | 10mg |
$590 | 2022-10-18 | |
| S e l l e c k ZHONG GUO | E2225-5mg |
Reynoutrin |
549-32-6 | 5mg |
¥1393.29 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R878509-10mg |
Reynoutrin |
549-32-6 | ≥97% | 10mg |
¥2,975.40 | 2022-01-13 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-215768-1 mg |
Quercetin-3-D-xyloside, |
549-32-6 | 1mg |
¥11552.00 | 2023-05-31 | ||
| eNovation Chemicals LLC | Y1335909-10mg |
REYNOUTRIN |
549-32-6 | 97% | 10mg |
$530 | 2023-09-04 |
Reynoutrin サプライヤー
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
(CAS:549-32-6)Quercetin 3-O-β-D-xylopyranoside
注文番号:TB08041
在庫ステータス:in Stock
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
清らかである:>98%
最終更新された価格情報:Tuesday, 21 January 2025 17:58
価格 ($):price inquiry
Reynoutrin 関連文献
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
推奨される供給者
Amadis Chemical Company Limited
(CAS:549-32-6)Reynoutrin

清らかである:99%
はかる:100mg
価格 ($):167.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:549-32-6)Quercetin3-O-beta-D-xylopyranoside

清らかである:≥98%
はかる:5mg/20mg/50mg
価格 ($):問い合わせ




